Cas no 94-41-7 (Chalcone)

Chalcone structure
Chalcone structure
商品名:Chalcone
CAS番号:94-41-7
MF:C15H12O
メガワット:208.255184173584
MDL:MFCD00003082
CID:803857
PubChem ID:87565261

Chalcone 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one,1,3-diphenyl-
    • Chalcone
    • Benzylideneacetophenone
    • CHALCONE(P) PrintBack
    • CHALCONE(RG)
    • CHALCONE(RG) PrintBack
    • BENZALACETOPHENONE
    • CHALKONE
    • Cinnamophenone
    • styrylphenylketone
    • 2-Benzalacetophenone
    • 2-Benzylideneacetophenone
    • 1,3-Diphenyl-2-propen-1-one
    • Phenyl Styryl Ketone
    • Benzylidenecetophenone
    • NSC 26612
    • NSC 4523
    • Phenyl 2-phenylethenyl ketone
    • Phenyl 2-phenylvinyl ketone
    • alpha-Benzylideneacetophenone
    • beta-Benzoylstyrene
    • beta-Phenylacrylophenone
    • omega-Benzylideneacetophenone
    • Styryl phenyl ketone
    • trans-Chalcone
    • (E)-Chalcone
    • 1,3-Diphenylpropenone
    • 3-Phenylacrylophenone
    • 1-Benzoyl-2-phenylethene
    • (2E)-1,3-diphenylprop-2-en-1-one
    • trans-Benzalacetophenone
    • Phenyl trans-styryl ketone
    • 2-Propen-1-one, 1,3-diphenyl-
    • 1-Benzoyl-1-phenylethene
    • 1-Phenyl-2
    • 1,3-Diphenyl-2-propenone
    • 1,3-Diphenyl-2-propen-1-one (ACI)
    • Chalcone (8CI)
    • 1,3-Diphenyl-1-propen-3-one
    • 1,3-Diphenyl-3-oxo-1-propene
    • 1,3-Diphenylpropen-3-one
    • 1-Benzoyl-2-phenylethylene
    • 1-Phenyl-2-benzoylethylene
    • BAP
    • MeSH ID: D002599
    • α-Benzylideneacetophenone
    • β-Benzoylstyrene
    • β-Phenylacrylophenone
    • ω-Benzylideneacetophenone
    • Cinnamoylbenzene
    • SY059041
    • 1,3-diphenyl-propenone
    • 1,3-di-phenyl-prop-2-en-1-one
    • FT-0623579
    • HMS3371J11
    • FT-0622849
    • DTXSID8022531
    • CHEMBL4777263
    • NCI60_001320
    • SY233773
    • 94-41-7
    • 614-47-1
    • BIDD:ER0232
    • (E)-1,3-diphenyl-prop-2-en-1-one
    • PHENYL (E)-STYRYL KETONE
    • chalcone (ACD/Name 4.0)
    • Chalcone methoxyamine
    • NSC-4523
    • HY-121054
    • 1,3-Diphenyl-2-propenone, >=98.0% (GC)
    • benzylidenacetophenone
    • CHALCONE [MI]
    • 3-phenyl-Acrylophenone
    • bmse000704
    • b-Benzoylstyrene
    • BBL010497
    • AKOS025310645
    • CHEBI:27618
    • CCRIS 2213
    • SCHEMBL27580
    • CHALCONE (E)-FORM [MI]
    • (E)-1,3-DIPHENYL-PROPENONE
    • HMS2235P17
    • STR06550
    • SR-01000000156-2
    • AI3-00946
    • cid_637760
    • NSC-26612
    • a-Benzylideneacetophenone
    • 1, 3-Diphenyl-1-propen-3-one
    • BDBM29143
    • CS-0079373
    • DTXSID20873536
    • NSC4523
    • BCP14123
    • NSC 167107
    • 2-Propen-1-one,3-diphenyl-, (E)-
    • CCRIS 3778
    • (2E)-1,3-Diphenyl-2-propen-1-one
    • (E)-1,3-Diphenyl-2-propen-1-one
    • AKOS001041518
    • EINECS 202-330-2
    • EN300-16057
    • CHEMBL7976
    • 5S5A2Q39HX
    • trans-Benzylideneacetophenone
    • Chalcone, 13
    • Acrylophenone, 3-phenyl-
    • Chalcone 1
    • Z46028346
    • NCGC00018232-03
    • ALBB-037311
    • .omega.-Benzylideneacetophenone
    • AC-16892
    • MLS000069600
    • C01484
    • .beta.-Phenylacrylophenone
    • (E)-3-phenyl-1-phenylprop-2-en-1-one
    • AE-641/00372002
    • 1,3-diphenylprop-2-en-1-one
    • DTXCID80809654
    • Chalkon
    • D70211
    • .beta.-Benzoylstyrene
    • MFCD00003082
    • STK257430
    • Benzylidene acetophenone
    • trans-Chalcone, 97%
    • NSC167107
    • Phenyl (E)-2-phenylethenyl ketone
    • (E)-Benzylideneacetophenone
    • CHEBI:48965
    • phenylstyryl ketone
    • phenyl (E)--2-phenylethenyl ketone
    • 2-Propen-1-one, 1,3-diphenyl-, (E)-
    • 2-Propen-1-one, 1,3-diphenyl-, (2E)-
    • NSC-167107
    • NSC26612
    • CHALCONE (E)-FORM
    • .alpha.-Benzylideneacetophenone
    • 5173133B-0B1C-46FB-8DFF-976669EE9D5B
    • UNII-5S5A2Q39HX
    • EINECS 210-383-8
    • DA-59804
    • substituted chalcone, 5j
    • SMR000059029
    • TRANS-CHALCONE-D12, 98 ATOM % D
    • J-200119
    • (E)-1,3-diphenylprop-2-en-1-one
    • 1,3 Diphenyl 2 Propen 1 One
    • NS00015146
    • CHALCONE, (E)-
    • WLN: RV1U1R
    • DA-48743
    • Opera_ID_1389
    • AC7897
    • Chalcedony8108
    • s5845
    • SR-01000000156
    • Q899416
    • MDL: MFCD00003082
    • インチ: 1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
    • InChIKey: DQFBYFPFKXHELB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)C=CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 208.08900
  • どういたいしつりょう: 208.088815002 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • ぶんしりょう: 208.25
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: 薄い黄色の菱形または角柱状結晶。
  • 密度みつど: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 55.0 to 59.0 deg-C
  • ふってん: 208 °C25 mm Hg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.6152 (589.3 nm 20 ºC)
  • ようかいど: ほとんど溶けない(0.037 g/l)(25ºC)、
  • PSA: 17.07000
  • LogP: 3.58270
  • ようかいせい: エチルエーテル、トリクロロメタン、二硫化炭素、ベンゼンに溶けやすく、アルコールに微溶解し、冷石油エーテルに溶けにくい。
  • マーカー: 2037

Chalcone セキュリティ情報

Chalcone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Chalcone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-121054-250mg
Chalcone
94-41-7 ≥99.0%
250mg
¥900 2023-08-31
Enamine
EN300-16057-10.0g
1,3-diphenylprop-2-en-1-one
94-41-7 95%
10.0g
$281.0 2023-02-09
Enamine
EN300-16057-2.5g
1,3-diphenylprop-2-en-1-one
94-41-7 95%
2.5g
$85.0 2023-02-09
eNovation Chemicals LLC
D387937-500g
trans-Chalcone
94-41-7 97%
500g
$280 2024-05-24
TRC
C291855-50g
Chalcone
94-41-7
50g
$ 100.00 2022-04-28
ChemScence
CS-0079373-250mg
Chalcone
94-41-7 ≥99.0%
250mg
$90.0 2022-04-26
TRC
C291855-100g
Chalcone
94-41-7
100g
$ 190.00 2022-04-28
TRC
C291855-250000mg
Chalcone
94-41-7
250g
$ 460.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0071-500g
Chalcone
94-41-7 98.0%(GC)
500g
¥1990.0 2022-06-10
Enamine
EN300-16057-1.0g
1,3-diphenylprop-2-en-1-one
94-41-7 95%
1.0g
$42.0 2023-02-09

Chalcone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Catalysts: Cuprate(2-), [μ-[α-cyclodextrinato(4-)-κO2A,κO3F:κO2D,κO3C]]di-μ-hydroxydi- Solvents: Toluene ;  1 h
リファレンス
Cu (II)-β-CD as Water-Loving Catalyst for One-Pot Synthesis of Triazoles and Biofuels Intermediate at Room Temperature without Any Other Additive
Gupta, Dinesh; Mishra, Anju; Kundu, Sabuj, ChemistrySelect, 2017, 2(10), 2997-3008

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  3 min, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ;  0.2 h, rt
リファレンス
Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone
Zhu, Yingguang; Zhao, Baoguo; Shi, Yian, Organic Letters, 2013, 15(5), 992-995

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Solvents: Methanol ;  4 h, 90 °C
リファレンス
Iron-Catalyzed Tandem Three-Component Alkylation: Access to α-Methylated Substituted Ketones
Bettoni, Leo; Seck, Charlotte; Mbaye, Mbaye Diagne; Gaillard, Sylvain ; Renaud, Jean-Luc, Organic Letters, 2019, 21(9), 3057-3061

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Magnesium oxide ;  4 h, 140 °C
リファレンス
Controlled Synthesis of Different Morphologies of MgO and Their Use as Solid Base Catalysts
Sutradhar, Narottom; Sinhamahapatra, Apurba; Pahari, Sandip Kumar; Pal, Provas; Bajaj, Hari C.; et al, Journal of Physical Chemistry C, 2011, 115(25), 12308-12316

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Choline, hydroxide Solvents: Ethanol ;  20 °C; 25 min, rt
リファレンス
An Effect of H-bonding in Synthesis of 1,5-Diketones via Tandem Aldol-Michael Addition Reaction Using Room Temperature Ionic Liquid (RTIL).
Kamble, Sujit S.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(5), 1917-1924

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 h, reflux
リファレンス
Use of metal-accumulating plants containing alkali or alkaline-earth metals for the preparation of catalysts that can be used in organic chemical reactions
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Titania (sulfonated) ;  60 s
リファレンス
TiO2-SO42- as a novel solid acid catalyst for highly efficient, solvent free and easy synthesis of chalcones under microwave irradiation
Krishnakumar, B.; Velmurugan, R.; Swaminathan, M., Catalysis Communications, 2011, 12(5), 375-379

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: 1H-Imidazolium, 1,3-dibutyl-2-methyl-, tetrafluoroborate(1-) (1:1) ;  3 h, 343 K
リファレンス
Green synthesis method of chalcone
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  2 h, 0 °C
リファレンス
Toxicity assessments of chalcone and some synthetic chalcone analogues in a zebrafish model
Lee, Ya-Ting; Fong, Tsorng-Harn; Chen, Hui-Min; Chang, Chao-Yuan; Wang, Yun-Hsin; et al, Molecules, 2014, 19(1), 641-650

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  reflux
リファレンス
One-pot synthesis of multifunctionalized m-terphenyls
Chang, Meng-Yang; Chan, Chieh-Kai; Lin, Shin-Ying; Wu, Ming-Hao, Tetrahedron, 2013, 69(46), 9616-9624

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Silica ,  Aminopropyltrimethoxysilane Solvents: Toluene ;  18 h, reflux
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ;  3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ;  3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ;  17 h, 1 atm, 60 °C
リファレンス
SBA-15-functionalized TEMPO confined ionic liquid: an efficient catalyst system for transition-metal-free aerobic oxidation of alcohols with improved selectivity
Karimi, Babak; Badreh, Ebrahim, Organic & Biomolecular Chemistry, 2011, 9(11), 4194-4198

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (SP-4-4)-(2-Methyl-2-phenylpropyl)(4-pyridinecarbonitrile-κN1)(2-pyridinecarboxy… Solvents: Toluene ;  12 h, 4 atm, 100 °C
リファレンス
Process for the oxidation of alcohols using oxygen in the presence of a homogeneous palladium catalyst
, Spain, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 1957178-41-4 Solvents: Acetonitrile ,  Toluene ;  90 min, 125 °C
リファレンス
Bifunctional Ru(II) complex catalysed carbon-carbon bond formation: an eco-friendly hydrogen borrowing strategy
Chakrabarti, Kaushik; Paul, Bhaskar; Maji, Milan; Roy, Bivas Chandra; Shee, Sujan; et al, Organic & Biomolecular Chemistry, 2016, 14(46), 10988-10997

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Studies in antifertility agents: Part XXIII. Synthesis of 1-acetyl-3,5-diaryl-4H(or methyl)-4,5-cis- and trans-4,5-dihydropyrazoles
Sangwan, Naresh K.; Rastogi, Shri Nivas, Indian Journal of Chemistry, 1979, (1), 65-8

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium (CeO2-supported gold nanoparticle) ,  Gold Solvents: Dimethylacetamide ;  24 h, 1 atm, 120 °C
リファレンス
CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation of Carbonyl Compounds Applicable to Cyclohexanones
Takei, Daisuke; Yatabe, Takafumi; Jin, Xiongjie ; Yabe, Tomohiro ; Mizuno, Noritaka; et al, ACS Catalysis, 2020, 10(9), 5057-5063

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Titania ;  1 min, heated
リファレンス
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Ethanol ;  96 h, reflux
リファレンス
Use of certain metal-accumulating plants for implementing organic chemistry reactions
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  14 h, 100 °C
リファレンス
Amine-functionalized mesoporous carbon nanocage and its manufacture
, Japan, , ,

Chalcone Raw materials

Chalcone Preparation Products

Chalcone 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:94-41-7)Chalcone
A852077
清らかである:99%
はかる:1kg
価格 ($):268.0